molecular formula C6H9F3O4S B6178568 methyl 4-trifluoromethanesulfonylbutanoate CAS No. 2764008-99-1

methyl 4-trifluoromethanesulfonylbutanoate

Cat. No.: B6178568
CAS No.: 2764008-99-1
M. Wt: 234.2
InChI Key:
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Description

Methyl 4-trifluoromethanesulfonylbutanoate is a chemical compound widely utilized in scientific research. It exhibits remarkable properties that make it invaluable in various fields, including organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-trifluoromethanesulfonylbutanoate can be synthesized through several methods. One common approach involves the reaction of 4-trifluoromethanesulfonylbutanoic acid with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60°C . Another method involves the use of trifluoromethanesulfonic anhydride and methyl 4-hydroxybutanoate, which reacts to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-trifluoromethanesulfonylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-trifluoromethanesulfonylbutanoate is utilized in various scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to modify biological molecules.

    Industrial Chemistry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 4-trifluoromethanesulfonylbutanoate exerts its effects involves its ability to act as a strong electrophile. This allows it to participate in various chemical reactions, such as nucleophilic substitution, where it can transfer its trifluoromethanesulfonyl group to other molecules . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl trifluoromethanesulfonate: Similar in structure but used primarily as a methylating agent.

    Ethyl trifluoromethanesulfonate: Another related compound with similar reactivity but different alkyl group.

Uniqueness

Methyl 4-trifluoromethanesulfonylbutanoate is unique due to its specific structure, which combines the trifluoromethanesulfonyl group with a butanoate ester. This combination provides distinct reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

2764008-99-1

Molecular Formula

C6H9F3O4S

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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